molecular formula C13H17F2NO2S B2809101 3,4-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide CAS No. 1396888-31-5

3,4-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide

Cat. No.: B2809101
CAS No.: 1396888-31-5
M. Wt: 289.34
InChI Key: XWKOGMTXXQIDJU-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide is a synthetic organic compound characterized by the presence of difluorobenzamide and hydroxy-methylthio butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3,4-difluorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Hydroxy-Methylthio Butyl Group: This step involves the alkylation of the benzamide core with a suitable alkylating agent, such as 2-hydroxy-2-methyl-4-(methylthio)butyl chloride, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Nucleophiles in polar aprotic solvents like DMF (Dimethylformamide) at elevated temperatures.

Major Products

    Oxidation: Formation of 3,4-difluoro-N-(2-oxo-2-methyl-4-(methylthio)butyl)benzamide.

    Reduction: Formation of 3,4-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)aniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Materials Science: It is explored for its properties in the development of novel materials with specific electronic and optical characteristics.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups enhance its binding affinity through halogen bonding, while the hydroxy and methylthio groups contribute to its overall stability and solubility. The exact pathways and targets depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3,4-difluoro-N-butylbenzamide: Lacks the hydroxy and methylthio groups, resulting in different chemical properties and applications.

    3,4-difluoro-N-(2-hydroxy-2-methylbutyl)benzamide: Similar structure but without the methylthio group, affecting its reactivity and biological activity.

Uniqueness

3,4-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide is unique due to the presence of both hydroxy and methylthio groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound in various scientific research applications.

Properties

IUPAC Name

3,4-difluoro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO2S/c1-13(18,5-6-19-2)8-16-12(17)9-3-4-10(14)11(15)7-9/h3-4,7,18H,5-6,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKOGMTXXQIDJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C1=CC(=C(C=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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